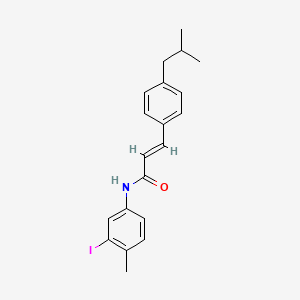

Methyl 4-(3-Cycloheptylureido)Benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoate derivatives often involves condensation reactions or the introduction of acyl units to olefins. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, cyano(ethoxycarbonothioylthio)methyl benzoate is prepared and used as a one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins . These methods could potentially be adapted for the synthesis of Methyl 4-(3-Cycloheptylureido)Benzoate.

Molecular Structure Analysis

The molecular structure of benzoate derivatives is often elucidated using techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopies. For example, the molecular and crystal structures of a 4'-hydroxy derivative of a cyclohexanone compound were determined by X-ray diffraction analysis . Similarly, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was investigated using DFT methods . These techniques could be employed to analyze the molecular structure of Methyl 4-(3-Cycloheptylureido)Benzoate.

Chemical Reactions Analysis

Benzoate derivatives can undergo various chemical reactions, including radical additions and transformations into heterocyclic systems. The cyano(ethoxycarbonothioylthio)methyl benzoate, for example, can be used for radical additions to olefins . Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog are versatile synthons for the preparation of polysubstituted heterocyclic systems . These reactions could be relevant when considering the reactivity of Methyl 4-(3-Cycloheptylureido)Benzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives can be influenced by various substituents and structural features. For instance, phenyl benzoates with different lateral substituents show systematic variations in liquid-crystal transition temperatures . The study of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate included an analysis of its NLO properties and behavior in solvent media . These findings can provide a foundation for predicting the properties of Methyl 4-(3-Cycloheptylureido)Benzoate.

Applications De Recherche Scientifique

Nonlinear Optical Properties

- Unsymmetrical acyl thiourea derivatives, including those with structural elements similar to Methyl 4-(3-Cycloheptylureido)Benzoate, have been synthesized and analyzed for their third-order nonlinear optical (NLO) properties. These compounds, due to their molecular configurations stabilized by intramolecular hydrogen bonding, exhibit significant NLO polarizabilities, indicating potential applications in NLO materials. The study highlighted the influence of charge-transfer characteristics on the NLO properties, which could be relevant for the development of advanced functional materials (Ashfaq et al., 2021).

Crystallographic Characteristics

- The crystallographic analysis of related compounds has provided insights into the molecular configurations and stabilization mechanisms through hydrogen bonding. Such studies are crucial for understanding the solid-state properties and potential applications in materials science (Jones & Kuś, 2004).

Cycloaddition Reactions

- Research into phosphine-catalyzed cycloaddition reactions involving compounds with similar functional groups has revealed regiospecific annulation products. This indicates the utility of such compounds in synthetic chemistry for the construction of complex molecular architectures (Zhang & Shi, 2013).

Radical Transfer Applications

- Studies on compounds like Cyano(ethoxycarbonothioylthio)methyl benzoate, which share functional group similarities, have shown them to be excellent one-carbon radical equivalents for introducing acyl units into olefins. This suggests potential applications in organic synthesis and radical chemistry (Bagal et al., 2006).

Supramolecular Dendrimers and Liquid Crystalline Phases

- The synthesis and characterization of monodendrons based on similar benzoate derivatives have been explored. These studies have led to the discovery of novel thermotropic cubic liquid-crystalline phases and provided insights into the shape and self-assembly of supramolecular dendrimers (Balagurusamy et al., 1997).

Propriétés

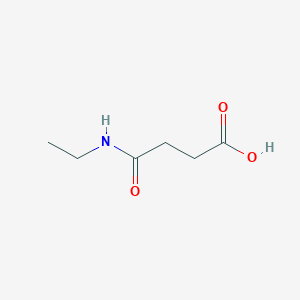

IUPAC Name |

methyl 4-(cycloheptylcarbamoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBCESYWMJUVEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-Cycloheptylureido)Benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2508172.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2508173.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2508175.png)

![N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508176.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2508178.png)

![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2508181.png)

![Methyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2508191.png)

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]but-2-ynamide](/img/structure/B2508193.png)